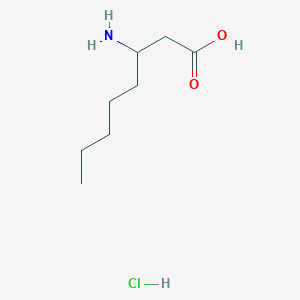

(+/-)-cis-3-Aminooctanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-7(9)6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLIUTNDKHFNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-3-Aminooctanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octanoic acid derivatives.

Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-3-Aminooctanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.

Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, (+/-)-cis-3-Aminooctanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in diverse chemical reactions allows chemists to explore new synthetic pathways.

Biology

Research has indicated that this compound plays a role in metabolic pathways and enzyme interactions. Its structural features make it suitable for studying enzyme kinetics and metabolic regulation .

Medicine

The compound is being investigated for potential therapeutic applications. It may serve as a precursor for drug development due to its ability to modulate biochemical processes through interactions with specific molecular targets .

Case Study: Neuroprotective Effects

A study demonstrated that this compound exhibited neuroprotective properties in models of neurodegenerative diseases. The compound was shown to inhibit excitotoxicity in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities tailored for various industrial needs .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in synthetic pathways |

| Biology | Role in metabolic pathways | Modulates enzyme activity |

| Medicine | Potential therapeutic agent | Neuroprotective effects observed |

| Industry | Production of specialty chemicals | Tailored functionalities |

Mechanism of Action

The mechanism of action of (+/-)-cis-3-Aminooctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to bind to enzymes and receptors, influencing biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The following table summarizes key physicochemical and functional differences between the bicycloheptane analog and other hydrochloride-containing compounds from the evidence:

Key Observations:

Structural Complexity: The bicycloheptane analog and (R)-(+)-3-Aminoquinuclidine dihydrochloride exhibit rigid, cyclic frameworks, contrasting with linear aliphatic or aromatic backbones in compounds like berberine hydrochloride or raloxifene hydrochloride .

Salt Form: Mono-hydrochloride salts (e.g., bicycloheptane analog) vs. dihydrochloride salts (e.g., 3-Aminoquinuclidine) influence solubility, stability, and bioavailability. For instance, Nicardipine Hydrochloride demonstrates notable acid stability , a critical factor for oral drug formulations.

Toxicological Gaps: (R)-(+)-3-Aminoquinuclidine dihydrochloride lacks comprehensive toxicological profiling , a common limitation for novel or specialized compounds compared to extensively studied agents like berberine hydrochloride.

Research Findings and Functional Contrasts

- Enzymatic Inhibition: Raloxifene hydrochloride and tranilast derivatives () inhibit SARS-CoV-2 3CLpro, highlighting the role of hydrochloride salts in enhancing solubility for enzyme-targeting drugs .

- Analytical Utility : Jatrorrhizine and berberine hydrochlorides serve as HPLC reference standards , emphasizing the importance of high-purity hydrochloride salts in analytical workflows. The bicycloheptane analog’s ≥97% purity positions it as a candidate for similar roles in niche applications.

- Stability Profiles : Nicardipine Hydrochloride’s acid stability (, Figure 10) contrasts with the susceptibility of other hydrochlorides to degradation under harsh conditions, underscoring the need for compound-specific stability testing.

Biological Activity

(+/-)-cis-3-Aminooctanoic acid hydrochloride, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H16ClN

- Molecular Weight : 165.68 g/mol

- Structure : The compound features a cis configuration at the 3-position of the octanoic acid chain, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific neurotransmitter uptake processes, particularly in the context of amino acid transport. It has been shown to affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA), which is crucial for maintaining inhibitory signaling in the central nervous system.

Biological Activities

-

Neurotransmitter Modulation :

- The compound acts as a GABA uptake inhibitor, leading to increased GABA availability in synaptic clefts. This mechanism is significant in the treatment of various neurological disorders, including epilepsy and anxiety disorders.

-

Antinociceptive Effects :

- Research indicates that this compound exhibits antinociceptive properties, which can be beneficial in pain management. Studies have shown that it can reduce pain responses in animal models, suggesting potential applications in analgesia.

-

Cytotoxicity Against Cancer Cells :

- Preliminary studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized to involve disruption of cellular metabolism and induction of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| GABA Uptake Inhibition | Increased GABA levels | |

| Antinociceptive Activity | Pain reduction in animal models | |

| Cytotoxicity | Reduction in viability of cancer cells |

Case Studies

-

GABAergic Activity :

A study investigated the effects of this compound on GABAergic signaling in rat models. The results indicated a significant increase in GABA levels following administration, correlating with enhanced inhibitory neurotransmission and reduced seizure activity. -

Pain Management :

In a controlled trial involving rodents, the compound was administered to assess its potential as an analgesic. Results showed a marked decrease in pain sensitivity compared to control groups, suggesting efficacy in pain relief mechanisms. -

Cancer Cell Viability :

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated significant dose-dependent cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Specifically, studies focusing on:

- Mechanistic Pathways : Understanding the molecular pathways through which this compound exerts its effects will be crucial for developing targeted therapies.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects will help establish its therapeutic potential.

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Q. Q1: What analytical methods are recommended for determining the purity and enantiomeric composition of (±)-cis-3-aminootanoic acid hydrochloride in synthesized samples?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment and enantiomeric separation. Use a chiral stationary phase column (e.g., Kromasil C18) with a mobile phase optimized for polar analytes, such as a phosphate buffer-methanol mixture (70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is suitable for amino acid derivatives. Validate the method by assessing linearity (1–10 μg/mL range), recovery rates (aim for 98–102%), and precision (RSD <2%) .

Q. Q2: How can researchers optimize the synthesis of (±)-cis-3-aminootanoic acid hydrochloride to improve yield and reduce byproducts?

Methodological Answer: Adopt a factorial design approach to evaluate critical reaction parameters (e.g., temperature, pH, catalyst concentration). For example, use a 2³ factorial design to test the effect of reaction temperature (25–60°C), solvent polarity (aqueous vs. organic), and stoichiometry of reactants. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Acidic catalysts like thiamine hydrochloride (0.5–1.0 mol%) in aqueous media can enhance reaction efficiency while minimizing side reactions .

Advanced Research Questions

Q. Q3: How can researchers assess the stability of (±)-cis-3-aminootanoic acid hydrochloride under varying physiological conditions (e.g., pH, temperature) for drug delivery applications?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

- pH gradients : Simulate gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments using buffer solutions.

- Thermal stress : Incubate samples at 40°C and 75% relative humidity for 4–8 weeks.

Quantify degradation products via HPLC-MS and apply kinetic models (e.g., zero-order or first-order decay) to predict shelf-life. Compare results with control samples stored at 4°C .

Q. Q4: What experimental strategies can resolve contradictions in reported bioactivity data for (±)-cis-3-aminootanoic acid hydrochloride across different cell lines?

Methodological Answer:

- Dose-response normalization : Account for variations in cell permeability by normalizing data to intracellular concentration (measured via LC-MS/MS).

- Receptor profiling : Use competitive binding assays (e.g., radioligand displacement) to identify off-target interactions.

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. Q5: How can enantiomer-specific effects of (±)-cis-3-aminootanoic acid hydrochloride be isolated in neuropharmacological studies?

Methodological Answer:

- Chiral resolution : Separate enantiomers using preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Validate separation purity (>99%) via polarimetry or circular dichroism (CD).

- In vivo assays : Administer individual enantiomers to animal models (e.g., zebrafish or rodents) and monitor behavioral outcomes (e.g., locomotor activity, neurotransmitter levels) via microdialysis-HPLC .

Q. Q6: What methodologies are suitable for evaluating the compound’s in vitro release kinetics from polymer-based delivery systems?

Methodological Answer:

- Dissolution testing : Use USP Apparatus II (paddle method) at 50 rpm in simulated body fluid (SBF) at 37°C. Sample aliquots at fixed intervals (0.5, 1, 2, 4, 8, 24 hrs) and quantify released drug via UV spectrophotometry.

- Kinetic modeling : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models to determine release mechanisms .

Data Interpretation & Reporting

Q. Q7: How should researchers address discrepancies between computational predictions and experimental results for (±)-cis-3-aminootanoic acid hydrochloride’s binding affinity?

Methodological Answer:

Q. Q8: What guidelines ensure rigorous reporting of spectroscopic data (e.g., NMR, IR) for (±)-cis-3-aminootanoic acid hydrochloride in publications?

Methodological Answer:

- NMR : Report solvent, frequency (e.g., 400 MHz), chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Assign all peaks via 2D experiments (COSY, HSQC).

- IR : Specify sample preparation (KBr pellet vs. ATR) and annotate key functional groups (e.g., NH stretch at 3300–3500 cm⁻¹, COO⁻ asymmetric stretch at 1550–1610 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.